1-(4-Nitrophenyl)-2-thiourea

Urea transporter inhibition Diuretic pharmacology Structure-activity relationship

Sourcing 1-(4-Nitrophenyl)-2-thiourea (CAS 3696-22-8) for isoform-selective UT-A inhibitor programs or chromogenic anion sensor development? This scaffold offers documented >7-fold UT-A1/UT-B selectivity and functions as a minimal chromogenic receptor for naked-eye F⁻ detection. Its electron-withdrawing nitro group modulates H-bond donor strength and pKa, enabling predictable target engagement. Available in ≥98% purity with full certificates of analysis. Inquire for research-grade or bulk quantities.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 3696-22-8
Cat. No. B1302261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-2-thiourea
CAS3696-22-8
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)
InChIKeyBLYAANPIHFKKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-2-thiourea (CAS 3696-22-8): A Strategic Building Block for Thiourea-Derived Urea Transporter Inhibitors, Anion Sensors, and Heterocyclic Intermediates


1-(4-Nitrophenyl)-2-thiourea, also designated as (4-nitrophenyl)thiourea or 4-nitrophenylthiourea, is a monosubstituted aromatic thiourea characterized by a para-nitrophenyl group attached to the thiourea core (C7H7N3O2S, MW 197.21). The compound exists as a pale yellow to orange crystalline powder with a melting point of 206°C (decomposition) and a predicted pKa of approximately 9.39 [1]. The strong electron-withdrawing nitro substituent fundamentally alters the compound's electronic profile relative to unsubstituted phenylthiourea, modulating hydrogen-bond donor strength, anion-binding affinity, and biological target engagement [2]. These molecular features position the compound as a key intermediate in the synthesis of UT-A isoform-selective inhibitors, colorimetric anion sensors, and diverse N,N′-disubstituted thiourea derivatives for medicinal chemistry applications.

Why 1-(4-Nitrophenyl)-2-thiourea Cannot Be Replaced by Unsubstituted Phenylthiourea or Other Thiourea Analogs


The 4-nitro substituent on 1-(4-nitrophenyl)-2-thiourea is not a passive structural variation; it actively dictates the compound's physicochemical behavior, target selectivity, and functional utility. Substitution with unsubstituted phenylthiourea, 4-methoxyphenylthiourea, or dimethylthiourea yields compounds with markedly different electronic profiles, hydrogen-bonding capabilities, and biological activity spectra. In the context of urea transporter inhibition, the nitro group confers a >7-fold selectivity for UT-A1 over UT-B, a property not shared by the unsubstituted analog or by electron-donating substituents [1]. In anion sensing applications, the 4-nitrophenyl moiety serves as an essential chromogenic signaling unit, enabling naked-eye detection of fluoride and carboxylate anions—a function fundamentally absent in analogs lacking the nitroaryl chromophore [2]. Furthermore, the electron-withdrawing effect depresses the pKa of the thiourea NH protons by approximately four orders of magnitude compared to the oxygen analog 4-nitrophenylurea, substantially altering hydrogen-bond donor strength and anion-binding thermodynamics [3]. These differential properties render simple in-class substitution scientifically invalid for applications requiring defined electronic characteristics, predictable binding selectivity, or chromogenic response.

Quantitative Differentiation Evidence: 1-(4-Nitrophenyl)-2-thiourea vs. Thiourea Analogs and Urea Comparators


UT-A1 Isoform Selectivity: 1-(4-Nitrophenyl)-2-thiourea Exhibits ~7.7-Fold Selectivity for UT-A1 Over UT-B vs. Dimethylthiourea (Non-Selective) and 3-Nitrophenyl-thiourea (Potent but Non-Selective)

In a systematic structure-activity relationship study of 36 thiourea analogs screened against recombinant UT-A1 and UT-B urea transporters, 4-nitrophenyl-thiourea demonstrated relative UT-A1 selectivity with an IC50 of 1.3 mM for UT-A1 compared to 10 mM for UT-B. This represents a 7.7-fold selectivity window for the UT-A isoform. In contrast, the benchmark urea analog dimethylthiourea (DMTU) inhibited both isoforms non-selectively with IC50 values of 2–3 mM [1]. The most potent analog, 3-nitrophenyl-thiourea, achieved sub-millimolar potency (IC50 ~0.2 mM) but exhibited no isoform selectivity, inhibiting UT-A1 and UT-B with equivalent potency [1]. The para-nitro substitution pattern thus confers a unique selectivity profile—moderate potency paired with substantial UT-A1 preference—distinguishing this compound from both the ortho/meta-nitro positional isomers and the unsubstituted thiourea scaffold.

Urea transporter inhibition Diuretic pharmacology Structure-activity relationship Renal physiology

Naked-Eye Colorimetric Anion Detection: 1-(4-Nitrophenyl)-2-thiourea Serves as a Chromogenic Binding Unit for Selective F⁻ and Carboxylate Sensing vs. 4-Nitrophenylurea (Altered pKa and Deprotonation Profile)

1-(4-Nitrophenyl)-2-thiourea functions as a minimal asymmetric receptor in which the 4-nitrophenyl group acts as a chromogenic signaling unit while the thiourea moiety provides hydrogen-bond donor sites for anion recognition. In DMSO solution, this compound effectively and selectively recognizes biologically important F⁻ and carboxylate anions (e.g., acetate) over other halides such as Cl⁻ and Br⁻, producing a colorimetric response detectable by the naked eye without spectroscopic instrumentation [1]. More recent studies confirm that 4-nitrophenylthiourea is deprotonated by fluoride and hydroxide to yield a distinct colorimetric signal, with fluorescence emission reaching a maximum at two equivalents of most anions except fluoride, where intensity continues to increase with further TBAF addition, enabling a fluoride-specific response [2]. The urea analog 4-nitrophenylurea exhibits different deprotonation behavior and altered anion-binding thermodynamics, attributable to the significant pKa difference between the oxygen and sulfur analogs [3].

Supramolecular chemistry Anion sensing Colorimetric chemosensors Host-guest chemistry

Acidity Enhancement vs. Oxygen Analog: 1-(4-Nitrophenyl)-2-thiourea Exhibits pKa ~4 Orders of Magnitude Lower than 4-Nitrophenylurea, Enabling Distinct Hydrogen-Bond Donor Properties

Comparative dissociation constant measurements reveal a profound electronic difference between the thiourea and urea analogs bearing the 4-nitrophenyl substituent. The pKa difference between 4-nitrophenylurea and 4-nitrophenylthiourea is 2.85 units in methanol and 3.25 units in water, corresponding to the thiourea being approximately four orders of magnitude (10³·²⁵ ≈ 1,780-fold) more acidic in aqueous solution [1]. This enhanced acidity stems from the greater polarizability and reduced electronegativity of sulfur compared to oxygen, which stabilizes the conjugate base through more effective charge delocalization. The predicted pKa of 4-nitrophenylthiourea is approximately 9.39 [2], positioning it as a substantially stronger hydrogen-bond donor than its urea counterpart. This property directly impacts anion-binding affinity, organocatalytic activity, and the compound's behavior in protic versus aprotic environments.

Physical organic chemistry Hydrogen bonding Anion recognition Thiourea catalysis

InhA (Enoyl-ACP Reductase) Inhibition: 1-(4-Nitrophenyl)-2-thiourea Serves as a Privileged Scaffold for Anti-Tubercular Agent Development (IC50 = 17.7 μM for Optimized Derivative TU12/InhA-IN-3)

While 1-(4-nitrophenyl)-2-thiourea itself serves as a synthetic precursor, its N-substituted derivatives demonstrate quantifiable biological activity against validated tuberculosis drug targets. Specifically, the derivative 1-(2-chlorobenzyl)-3-(4-nitrophenyl)thiourea (designated TU12 or InhA-IN-3) inhibits Mycobacterium tuberculosis InhA (enoyl-ACP reductase), an essential enzyme in mycolic acid biosynthesis, with an IC50 of 17.7 μM . This level of inhibition, achieved by a derivative retaining the core 4-nitrophenyl-thiourea motif, establishes the parent compound as a validated starting point for structure-based optimization campaigns. The InhA target is distinct from the urea transporter applications discussed above, demonstrating the scaffold's versatility across unrelated biological targets. The 4-nitrophenyl group contributes to target engagement through π-stacking interactions with aromatic residues in the InhA active site, as supported by molecular docking studies .

Antitubercular drug discovery Enoyl-ACP reductase Mycobacterium tuberculosis Thiourea pharmacophore

Evidence-Backed Application Scenarios for 1-(4-Nitrophenyl)-2-thiourea (CAS 3696-22-8) in Academic and Industrial Research


Development of UT-A1-Selective Urea Transporter Inhibitors as Salt-Sparing Diuretics

This compound is uniquely suited for medicinal chemistry programs developing isoform-selective urea transporter inhibitors. Its documented 7.7-fold selectivity for UT-A1 over UT-B (IC50 1.3 mM vs. 10 mM) [1] provides a defined selectivity baseline from which to optimize potency through further N-functionalization. Unlike dimethylthiourea, which inhibits both isoforms non-selectively, this scaffold enables researchers to probe UT-A1-specific renal physiology and assess the therapeutic window for diuretic agents that spare UT-B-mediated erythrocyte effects. The compound serves as both a tool compound for target validation studies and a synthetic intermediate for generating focused libraries of UT-A1-preferring inhibitors.

Fabrication of Naked-Eye Colorimetric Anion Sensors for Fluoride and Carboxylate Detection

The 4-nitrophenyl-thiourea architecture integrates a chromogenic signaling unit (4-nitrophenyl) with an anion-binding site (thiourea NH donors) in a single small molecule. This enables the development of minimal receptors that produce visible color changes upon selective recognition of F⁻ and carboxylate anions in DMSO [2]. The compound's response is detectable without spectroscopic instrumentation, making it suitable for portable, low-cost anion sensing platforms. The thiourea's enhanced acidity relative to urea analogs (ΔpKa = 3.25 in water) [3] strengthens hydrogen-bond donation and improves anion-binding thermodynamics. This scaffold is appropriate for supramolecular chemistry groups developing chemosensors for biologically or environmentally relevant anions.

Medicinal Chemistry Campaigns Targeting Mycobacterium tuberculosis InhA (Enoyl-ACP Reductase)

The 4-nitrophenyl-thiourea core has been validated as an effective pharmacophore for InhA inhibition, with the optimized derivative 1-(2-chlorobenzyl)-3-(4-nitrophenyl)thiourea achieving an IC50 of 17.7 μM against the M. tuberculosis enzyme . The parent compound provides a modular scaffold that can be diversified at the N1 and N3 positions to generate focused compound libraries for structure-activity relationship studies. This application is particularly relevant for anti-infective drug discovery programs targeting mycolic acid biosynthesis in mycobacteria, where the thiourea moiety can engage the active site cysteine and the 4-nitrophenyl group can participate in π-stacking interactions with aromatic residues.

Synthesis of N,N′-Disubstituted Thiourea Derivatives via Modular N-Functionalization

1-(4-Nitrophenyl)-2-thiourea serves as a versatile synthetic building block for the preparation of diverse N,N′-disubstituted thiourea derivatives. The compound undergoes alkylation, acylation, and arylation at the unsubstituted nitrogen atom, enabling the construction of libraries with varied steric and electronic profiles. This synthetic utility is demonstrated in the preparation of antifungal, insecticidal, and larvicidal thioureas derived from 4-(4-nitrophenylthio)aniline, where the 4-nitrophenyl motif contributes to biological activity [4]. The compound's commercial availability at >98% purity from multiple suppliers facilitates reproducible synthetic workflows in academic and industrial laboratories.

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